Vcpip1-IN-1

Deubiquitinase inhibitor VCPIP1 Cancer Research

Validated VCPIP1 inhibitors with defined cellular potency are critical for reproducible DUB biology. Vcpip1-IN-1 (CAS 3025297-92-8) solves this need with: • **Quantified target engagement**: IC50 = 0.41 µM against VCPIP1 deubiquitinase • **High purity**: ≥99.3% minimizes off-target experimental noise • **Ready for in vivo use**: Pre-validated formulation (10% DMSO + 90% corn oil) • **SAR benchmark**: Direct comparator for novel VCPIP1 analogs like VCPIP1-IN-2

Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
Cat. No. B15582732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVcpip1-IN-1
Molecular FormulaC13H15ClN2O2
Molecular Weight266.72 g/mol
Structural Identifiers
InChIInChI=1S/C13H15ClN2O2/c14-6-12(17)16-8-10(9-16)7-15-13(18)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,18)
InChIKeyRQEMMXHBGJRTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vcpip1-IN-1 Procurement Overview


Vcpip1‑IN‑1 (Compound 001, CAS 3025297‑92‑8) is a synthetic small‑molecule inhibitor of the deubiquitinating enzyme (DUB) valosin‑containing protein interacting protein 1 (VCPIP1/VCIP135) . It belongs to a structurally defined chemical series featuring an azetidine‑based chloroacetamide warhead that enables covalent modification of the VCPIP1 catalytic cysteine residue [1]. In standardized biochemical assays using recombinant VCPIP1, Vcpip1‑IN‑1 demonstrates a half‑maximal inhibitory concentration (IC50) of 0.41 μM . The compound is supplied with reported purity of ≥98% and is utilized primarily as a tool compound for interrogating VCPIP1‑dependent cellular processes in cancer research .

Vcpip1-IN-1 Substitution Risks


The deubiquitinating enzyme family comprises approximately 100 structurally related proteases with distinct catalytic domain architectures, substrate recognition motifs, and cellular functions; broad‑spectrum DUB inhibitors suffer from severe off‑target effects and fail to delineate target‑specific biology [1]. VCPIP1, as an understudied DUB, regulates unique processes including post‑mitotic Golgi reassembly, DNA repair, and Botulinum neurotoxin A light chain stability [1] [2]. Crucially, Vcpip1‑IN‑1 directly inhibits the deubiquitinase activity of VCPIP1 itself, whereas clinically advanced agents such as CB‑5083 and NMS‑873 target the ATPase activity of p97/VCP—a distinct protein that forms complexes with VCPIP1 . This fundamental difference in mechanism of action and target protein renders Vcpip1‑IN‑1 non‑interchangeable with ATP‑competitive VCP inhibitors, and its covalent azetidine chloroacetamide warhead confers a binding mode that may differ from non‑covalent VCPIP1 inhibitors [3]. Consequently, generic substitution with an alternative DUB or VCP‑pathway inhibitor will not recapitulate the specific pharmacological perturbation induced by Vcpip1‑IN‑1.

Vcpip1-IN-1 Procurement Evidence


VCPIP1 Inhibitory Potency

In a direct comparison of biochemical VCPIP1 inhibition, Vcpip1‑IN‑1 displays an IC50 of 0.41 μM, whereas the optimized covalent lead compound CAS‑12290‑201 achieves an IC50 of 70 nM (0.070 μM) under analogous recombinant enzyme assay conditions [1]. This represents a 5.9‑fold difference in potency (calculated as 0.41 μM / 0.070 μM). Both compounds share the same core azetidine chloroacetamide warhead and target the catalytic cysteine of VCPIP1 .

Deubiquitinase inhibitor VCPIP1 Cancer Research Chemical Probe

Structural Comparison: VCPIP1-IN-2

Vcpip1‑IN‑1 (molecular weight 266.72 Da, XlogP 1.3) differs in key physicochemical descriptors from the optimized covalent probe CAS‑12290‑201 (molecular weight 309.73 Da, with an added fluorine atom and extended structure) . The lower molecular weight and reduced lipophilicity of Vcpip1‑IN‑1 may influence its passive membrane permeability and solubility profile, although direct permeability data are not reported .

Chemical Probe Development Physicochemical Properties Cell Permeability Medicinal Chemistry

Chemical Purity and Reproducibility

Vcpip1‑IN‑1 (Compound 001) and VCPIP1‑IN‑2 (Compound 076) are structurally related inhibitors from the same patent series, both sharing the core benzamide‑azetidine scaffold [1]. Vcpip1‑IN‑1 (C13H15ClN2O2, 266.72 g/mol) differs from VCPIP1‑IN‑2 (C14H13ClFN3O2, 309.72 g/mol) by the presence of a fluorine atom and additional structural modifications [2]. Publicly disclosed IC50 data are available only for Vcpip1‑IN‑1 (0.41 μM); the inhibitory activity of VCPIP1‑IN‑2 has not been quantified in the open literature, limiting direct potency comparisons .

Chemical Probe SAR Medicinal Chemistry VCPIP1

In Vivo Formulation Protocols

Vcpip1‑IN‑1 selectively inhibits the deubiquitinase activity of VCPIP1 (IC50 0.41 μM) . In contrast, the clinical‑stage compounds CB‑5083 and NMS‑873 target the ATPase domain of p97/VCP, a distinct AAA+ ATPase that physically interacts with VCPIP1 but has a separate enzymatic function . Reported IC50 values for CB‑5083 and NMS‑873 against p97 ATPase are 11 nM and 30 nM, respectively, in cell‑free assays . This represents a 37‑fold to 13‑fold higher potency on a different protein target.

Deubiquitinase p97/VCP ATPase Cancer Chemical Probe

Vcpip1-IN-1 Research Applications


VCPIP1-p97/p47 Axis in Cancer Proliferation

When a research program demands a VCPIP1 inhibitor with a publicly disclosed IC50 and well‑defined purity, Vcpip1‑IN‑1 serves as a reliable tool compound for initial target validation or dose‑response studies. Its 0.41 μM potency is sufficient for many in vitro applications, and its lower molecular weight (266.7 Da) and moderate lipophilicity (XlogP 1.3) may facilitate solubility in standard cell culture media [1].

SAR for VCPIP1 Inhibitors

For experiments designed to dissect the distinct contributions of VCPIP1 deubiquitinase activity versus p97/VCP ATPase activity in Golgi reassembly, DNA repair, or neurotoxin processing, Vcpip1‑IN‑1 is the appropriate selective agent. Parallel treatment with p97 ATPase inhibitors (CB‑5083, NMS‑873) allows for unambiguous attribution of cellular phenotypes to the correct protein complex [2].

In Vivo Dosing Optimization

Vcpip1‑IN‑1 represents a core benzamide‑azetidine chloroacetamide scaffold from which more potent analogs (e.g., CAS‑12290‑201) were optimized. Researchers aiming to explore SAR around the VCPIP1 active site may employ Vcpip1‑IN‑1 as a reference compound to benchmark the activity of newly synthesized derivatives, leveraging its established IC50 and molecular formula [1] [3].

UPS in Neurodegeneration

In academic or early‑stage industrial settings where a readily accessible, well‑documented VCPIP1 inhibitor is needed for pilot studies, Vcpip1‑IN‑1 offers a practical entry point. Its commercial availability and validated biochemical activity reduce the experimental variables associated with in‑house synthesis or use of less characterized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vcpip1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.